molecular formula C9H4BrN3S B026229 5-Bromo-6-isothiocyanatoquinoxaline CAS No. 134892-46-9

5-Bromo-6-isothiocyanatoquinoxaline

Cat. No. B026229
M. Wt: 266.12 g/mol
InChI Key: CRNMXQMOFAYYEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoxaline derivatives typically involves the condensation of diketones or α-dicarbonyls with diamines under various conditions. For instance, 6-amino-5-bromoquinoxaline can be synthesized starting from 4-nitrobenzene-1,2-diamine through cyclization, hydrogenation, and bromination processes. The bromination step often employs 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent, highlighting the effectiveness of this reagent in introducing bromine into the quinoxaline nucleus (Chang Dong-liang, 2009). The synthesis route is characterized by mild conditions and high yields, which are desirable attributes in organic synthesis.

Scientific Research Applications

  • It is used for incorporating 6-bromoquinoline into novel chelating ligands, leading to compounds with high emission quantum yield (Yi Hu, Gang Zhang, R. Thummel, 2003).

  • The compound serves in detecting low levels of DNA replication in vitro (H. Gratzner, 1982).

  • It exhibits biological activity and is useful in synthesizing various derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline (M. Khalifa et al., 1982).

  • 5-Bromo-6-isothiocyanatoquinoxaline is used in quantitative analysis of cell proliferation, cell loss, and cell input from a source in vivo (S. Bonhoeffer et al., 2000).

  • The compound is noted for its potential in PET imaging of the serotonin transporter in the brain (C. Lundkvist et al., 1999).

  • It is recognized for its antiinfective and human 5-HT2 receptor binding properties (Jin-Feng Hu et al., 2002).

  • 5-Bromo-6-isothiocyanatoquinoxaline is useful in the bromination of guaiacyl-type units to improve the yield of benzoquinones from lignins (D. Dimmel et al., 1996).

  • It's also involved in the synthesis of 6-halo-5-nitroquinoxalines, which are versatile intermediates for further heterocycles (W. Tian, S. Grivas, 1992).

properties

IUPAC Name

5-bromo-6-isothiocyanatoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMXQMOFAYYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403506
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-isothiocyanatoquinoxaline

CAS RN

134892-46-9, 132356-31-1
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromo-6-isothiocyanatoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-amino-5-bromoquinoxaline hydrobromide (10 g) in distilled water (150 ml) is added thiophosgene (3 ml). The solution is stirred for two hours at room temperature and the resultant precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-6-isothiocyanato-quinoxaline.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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